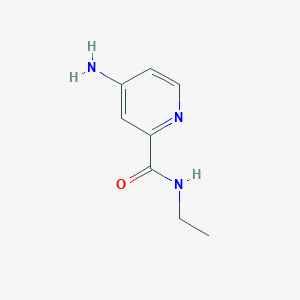

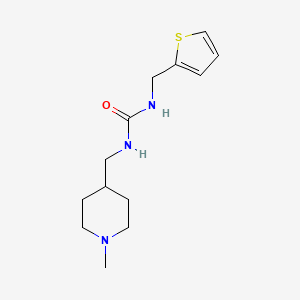

![molecular formula C8H12O3 B3005514 (1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 38347-83-0](/img/structure/B3005514.png)

(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular weight of 255.31 . It is also known as rac-(1R,2R,4R,5R)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has been developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives . The corresponding ester is prepared by heating to 50°C a mixture of formic/acetic anhydride with d-bornyl alcohol .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(10)5-9(7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8-,9-,10-/m1/s1 .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 213.27 . The predicted boiling point is 310.3±35.0 °C, and the predicted density is 1.181±0.06 g/cm3 .科学的研究の応用

1. Synthesis and Stereostructure

The compound has been used in the synthesis and study of stereostructures of various diastereomers. For instance, Palkó et al. (2005) synthesized all-endo-3-amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and its epimers, analyzing their structures using spectroscopy techniques (Palkó et al., 2005).

2. Asymmetric Synthesis

The compound plays a role in asymmetric synthesis. Cativiela et al. (1993) discussed the synthesis of methyl 2-exo-cyano-3-exo-phenyl-5,6-endo(epoxy)bicyclo[2.2.1]heptane-2-endo-carboxylates in enantiomerically pure form, starting from asymmetric Diels-Alder reactions (Cativiela et al., 1993).

3. Chiral Auxiliaries

Ishizuka et al. (1990) achieved a high-yield synthesis of diastereomerically pure derivatives of this compound, potentially useful as chiral auxiliaries in chemical reactions (Ishizuka et al., 1990).

4. Conformational Studies

Buñuel et al. (1997) studied a conformationally restricted aspartic acid analogue with a norbornane skeleton, including this compound, revealing insights into the semi-extended conformation of the amino acid residue (Buñuel et al., 1997).

5. Nucleoside Analogues

Research by Hřebabecký et al. (2006) involved synthesizing novel conformationally locked carbocyclic nucleosides derived from this compound, demonstrating its applicability in the creation of nucleoside analogues (Hřebabecký et al., 2006).

6. Enantiomer Separation

Yamazaki and Maeda (1986) investigated the gas chromatographic enantiomer separation of stereoisomers of this compound, contributing to the understanding of chiral analysis in chemistry (Yamazaki & Maeda, 1986).

7. Amino Acid Transport

Christensen et al. (1983) synthesized isomeric acids related to this compound and compared their specificity to membrane transport systems in cells, highlighting the compound's relevance in biochemical transport studies (Christensen et al., 1983).

Safety and Hazards

特性

IUPAC Name |

(1R,2R,4R,5R)-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-7,9H,1-3H2,(H,10,11)/t4-,5-,6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOSWQMJDMLNEF-DBRKOABJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CC2O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@H]([C@H]1C[C@H]2O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

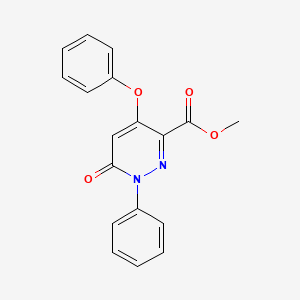

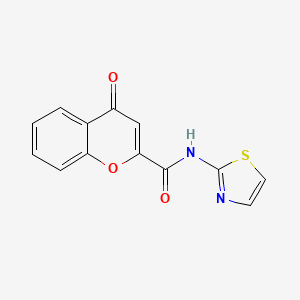

![2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3005431.png)

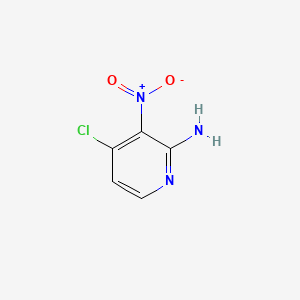

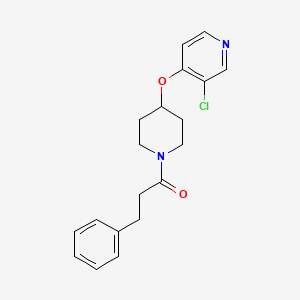

![6-(4-chlorophenyl)-2-(pyrrolidin-1-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005432.png)

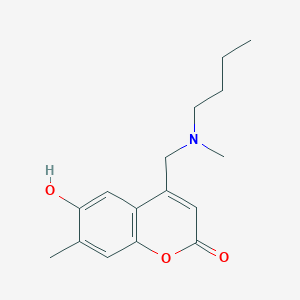

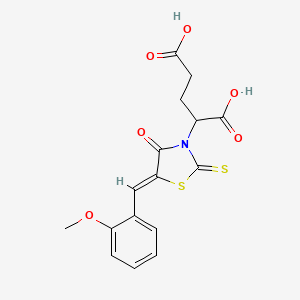

![2-([1,1'-biphenyl]-4-yl)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)acetamide](/img/structure/B3005443.png)

![N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3005447.png)

![Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B3005449.png)

![6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B3005451.png)